ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid is a natural product found in Pteris semipinnata with data available.
Brand Name: Vulcanchem
CAS No.: 81264-00-8
VCID: VC0198514
InChI: InChI=1S/C20H28O5/c1-11-12-5-8-20(25)18(3)7-4-6-17(2,16(23)24)14(18)13(21)10-19(20,9-12)15(11)22/h12-14,21,25H,1,4-10H2,2-3H3,(H,23,24)/t12-,13-,14-,17-,18-,19-,20-/m1/s1
SMILES: CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)O
Molecular Formula: C20H28O5
Molecular Weight: 348.4 g/mol

ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid

CAS No.: 81264-00-8

Cat. No.: VC0198514

Molecular Formula: C20H28O5

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid - 81264-00-8

Specification

CAS No. 81264-00-8
Molecular Formula C20H28O5
Molecular Weight 348.4 g/mol
IUPAC Name (1S,3R,4S,5R,9R,10R,13R)-3,10-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Standard InChI InChI=1S/C20H28O5/c1-11-12-5-8-20(25)18(3)7-4-6-17(2,16(23)24)14(18)13(21)10-19(20,9-12)15(11)22/h12-14,21,25H,1,4-10H2,2-3H3,(H,23,24)/t12-,13-,14-,17-,18-,19-,20-/m1/s1
SMILES CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)O
Canonical SMILES CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)O
Appearance Powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

ent-6α,9α-Dihydroxy-15-oxokaur-16-en-19-oic acid belongs to the ent-kaurane diterpenoid class, distinguished by its tetracyclic skeleton and stereochemical configuration. The IUPAC name is (1S,3R,4S,5R,9R,10R,13R)-3,10-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.0^{1,10}.0^{4,9}]hexadecane-5-carboxylic acid . Its molecular formula C20H28O5\text{C}_{20}\text{H}_{28}\text{O}_5 reflects the presence of hydroxyl, ketone, and carboxylic acid functional groups .

Stereochemical Configuration

The compound’s stereochemistry is critical to its biological interactions. The ent prefix indicates the enantiomeric form of the kaurane skeleton, with hydroxyl groups at positions 6α and 9α . The absolute configuration is defined by the following chiral centers:

  • C1: S

  • C4: S

  • C5: R

  • C9: R

  • C10: R

  • C13: R

This configuration is encoded in its SMILES notation:
CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)O\text{CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)O}

Physicochemical Properties

Solubility and Stability

The compound exhibits solubility in polar aprotic solvents, including DMSO (10 mM) and acetone, but limited solubility in aqueous solutions . Stability data recommend storage at -20°C in a desiccated environment to prevent degradation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight348.44 g/mol
Boiling Point553.3 ± 50.0 °C (Predicted)
Density1.30 ± 0.1 g/cm³ (Predicted)
pKa4.42 ± 0.70 (Predicted)
Solubility (DMSO)10 mM

Natural Occurrence and Biosynthetic Context

Botanical Source

ent-6α,9α-Dihydroxy-15-oxokaur-16-en-19-oic acid is primarily isolated from Pteris semipinnata, a fern species used in traditional medicine . Diterpenoids in this plant are hypothesized to contribute to its defensive mechanisms against herbivores .

Biosynthetic Pathway

Kaurane diterpenoids originate from geranylgeranyl pyrophosphate (GGPP), which undergoes cyclization via ent-kaurene synthase. Subsequent oxidations introduce hydroxyl and ketone groups at positions 6, 9, and 15 . The carboxyl group at C19 arises from oxidation of a methyl group, a hallmark of kaurenoic acid derivatives .

Academic institutions, including Harvard University, the University of Tokyo, and Tsinghua University, have cited this compound in natural product screenings . Current research focuses on its role in:

  • Cancer Biology: Potential cytotoxicity against tumor cell lines .

  • Microbial Resistance: Structural motifs associated with antimicrobial activity .

SupplierPurityPackagingPriceSource
ArctomN/A5 mg$593
Crysdot>95%5 mg$930

Research Applications and Methodological Considerations

Stock Solution Preparation

For in vitro assays, solubilize the compound in DMSO to 10 mM, followed by dilution in assay buffers . Stability tests recommend using freshly prepared solutions to avoid precipitation .

Table 3: Dilution Guidelines

ConcentrationVolume Required (per 1 mg)
1 mM2.87 mL
10 mM0.287 mL

Analytical Challenges

  • Isomerization Risk: The α-hydroxyl groups may undergo epimerization under acidic or basic conditions .

  • Detection Limits: Low natural abundance necessitates sensitive LC-MS/MS methods for quantification .

Recent Advances and Future Directions

Synthetic Biology Approaches

Heterologous expression of ent-kaurene synthase in microbial hosts (e.g., Saccharomyces cerevisiae) could enable scalable production, circumventing reliance on plant extracts .

Target Identification

CRISPR-Cas9 screening platforms may identify molecular targets by correlating gene knockouts with changes in compound sensitivity .

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